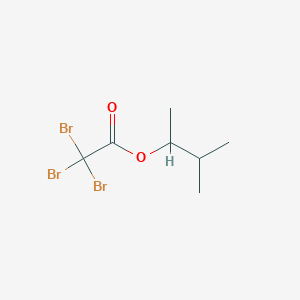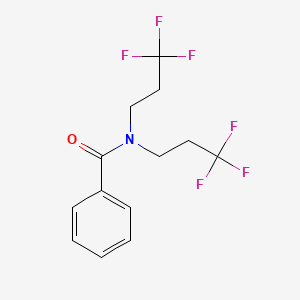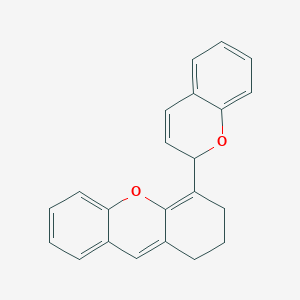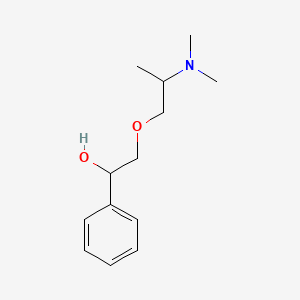
alpha-((2-(Dimethylamino)propoxy)methyl)benzyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-((2-(Dimethylamino)propoxy)methyl)benzyl alcohol is an organic compound that features a benzyl alcohol moiety attached to a dimethylamino propoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((2-(Dimethylamino)propoxy)methyl)benzyl alcohol typically involves the reaction of benzyl alcohol with 2-(dimethylamino)propyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of benzyl alcohol attacks the electrophilic carbon of 2-(dimethylamino)propyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst. Commonly used solvents include dichloromethane or toluene, and bases like sodium hydroxide or potassium carbonate are employed to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Alpha-((2-(Dimethylamino)propoxy)methyl)benzyl alcohol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: PCC, DMP, and chromium(VI) reagents are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohol derivatives
Substitution: Substituted benzyl alcohols
Applications De Recherche Scientifique
Alpha-((2-(Dimethylamino)propoxy)methyl)benzyl alcohol has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of alpha-((2-(Dimethylamino)propoxy)methyl)benzyl alcohol involves its interaction with specific molecular targets. The compound can act as a nucleophile in substitution reactions, where it donates electrons to electrophilic centers. Additionally, its dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing its reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl alcohol: A simpler analog without the dimethylamino propoxy group.
2-(Dimethylamino)ethanol: Lacks the benzyl moiety but contains the dimethylamino group.
Uniqueness
Alpha-((2-(Dimethylamino)propoxy)methyl)benzyl alcohol is unique due to the presence of both the benzyl alcohol and dimethylamino propoxy functionalities. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Propriétés
Numéro CAS |
93309-65-0 |
|---|---|
Formule moléculaire |
C13H21NO2 |
Poids moléculaire |
223.31 g/mol |
Nom IUPAC |
2-[2-(dimethylamino)propoxy]-1-phenylethanol |
InChI |
InChI=1S/C13H21NO2/c1-11(14(2)3)9-16-10-13(15)12-7-5-4-6-8-12/h4-8,11,13,15H,9-10H2,1-3H3 |
Clé InChI |
RQURBWRGYZPYIW-UHFFFAOYSA-N |
SMILES canonique |
CC(COCC(C1=CC=CC=C1)O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


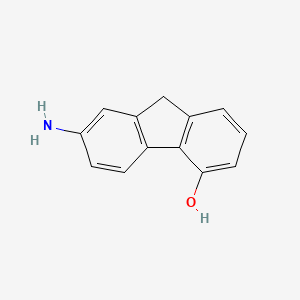
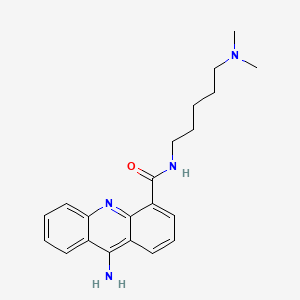
![2-[4-(4-Cyanophenoxy)phenoxy]-N-(3-fluorophenyl)propanamide](/img/structure/B14358878.png)
![3-bromo-N-[3-(3-bromopropanoylamino)propyl]propanamide](/img/structure/B14358881.png)
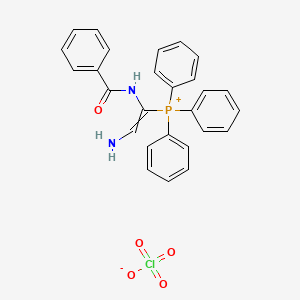
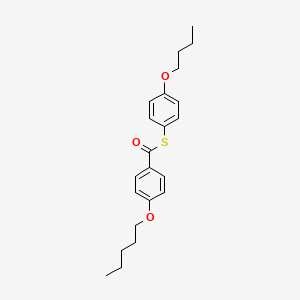
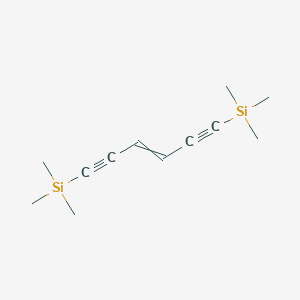
![1-{[4-(4-Butylphenoxy)phenyl]methyl}-1H-benzimidazole](/img/structure/B14358894.png)
![{[(3-Fluoroprop-1-en-2-yl)oxy]methyl}benzene](/img/structure/B14358900.png)
![4-[Bis(2-hydroxyethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14358902.png)
![(3,4-Dimethylphenyl)[4-(nitromethyl)phenyl]methanone](/img/structure/B14358914.png)
